molecular formula C11H8BrNO2 B6152961 methyl 5-bromoquinoline-6-carboxylate CAS No. 1801937-95-0

methyl 5-bromoquinoline-6-carboxylate

Cat. No.: B6152961
CAS No.: 1801937-95-0
M. Wt: 266.1
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Description

Methyl 5-bromoquinoline-6-carboxylate (CAS 1801937-95-0) is a high-purity brominated quinoline derivative supplied for research and development purposes. This compound serves as a versatile and crucial synthetic intermediate in medicinal chemistry and drug discovery. Its molecular formula is C 11 H 8 BrNO 2 and it has a molecular weight of 266.09 g/mol . The bromine and ester functional groups on the quinoline scaffold make it a valuable building block for various cross-coupling reactions, such as Suzuki-Miyaura borylation, which is essential for creating more complex molecules for biological testing . It is specifically documented as a raw material in the synthesis of important targets like 3-aminoquinoline-5-carboxylate, showcasing its role in constructing pharmacologically relevant structures . Researchers value this compound for developing novel therapeutic agents, particularly in exploring potential inhibitors for targets like homeodomain interacting protein kinase 2 (HIPK2), which is a promising approach for anti-fibrotic therapy . This product is intended for research use in a laboratory setting only and is not for diagnostic, therapeutic, or any other human use. Proper safety procedures must be followed. Please refer to the Safety Data Sheet for comprehensive handling and hazard information.

Properties

CAS No.

1801937-95-0

Molecular Formula

C11H8BrNO2

Molecular Weight

266.1

Purity

95

Origin of Product

United States

Preparation Methods

Directed Bromination Using Lewis Acid Catalysts

A seminal method adapted from CN112142661A involves using silver sulfate (Ag₂SO₄) as a Lewis acid catalyst to direct bromination. In the patented synthesis of methyl 3-aminoquinoline-5-carboxylate, bromine is introduced at position 5 of 3-aminoquinoline under acidic conditions. For this compound, analogous conditions could be applied to quinoline-6-carboxylate derivatives:

  • Esterification : Quinoline-6-carboxylic acid is treated with methanol and sulfuric acid to yield methyl quinoline-6-carboxylate.

  • Bromination : The esterified compound undergoes bromination with Br₂ in concentrated H₂SO₄ at 0–5°C, using Ag₂SO₄ to enhance regioselectivity toward position 5.

Key Parameters :

  • Temperature: 0–5°C (prevents polybromination)

  • Catalyst: Ag₂SO₄ (0.5 equiv relative to substrate)

  • Solvent: H₂SO₄ (dual role as solvent and Brønsted acid)

Challenges :

  • Competing bromination at positions 3 and 8 due to quinoline’s inherent reactivity.

  • Acid-sensitive functional groups may require protective strategies.

Palladium-Catalyzed Carbonylative Coupling

Transition-metal-catalyzed carbonylation offers a versatile route to install carboxylate groups adjacent to halogens. The method described in CN112142661A for synthesizing methyl 3-aminoquinoline-5-carboxylate via carbonyl insertion can be modified for the target compound:

Reaction Protocol

  • Substrate Preparation : 5-Bromoquinoline is synthesized via Friedel-Crafts bromination or cross-coupling.

  • Carbonylation : The 5-bromoquinoline undergoes palladium-catalyzed carbonylation under CO pressure (0.8–1.0 MPa) in methanol/DMF, with triethylamine as a base.

Representative Conditions :

ParameterValue
CatalystPdCl₂ (5 mol%)
Temperature75°C
CO Pressure0.8 MPa
SolventMethanol:DMF (4:1)
Reaction Time6 hours

Advantages :

  • High regioselectivity for carboxylate installation at position 6.

  • Scalable under continuous CO flow conditions.

Limitations :

  • Requires specialized equipment for high-pressure reactions.

  • Palladium residue removal necessitates additional purification steps.

Cyclocondensation of Functionalized Anilines

Constructing the quinoline ring from substituted anilines prefunctionalized with bromine and ester groups offers an alternative pathway. The Gould-Jacobs reaction, which cyclizes anilines with β-keto esters, is particularly effective:

Gould-Jacobs Cyclization

  • Substrate Synthesis : 4-Bromo-3-(methoxycarbonyl)aniline is prepared via nitration, reduction, and esterification of bromobenzene derivatives.

  • Cyclization : The aniline reacts with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C, forming the quinoline core.

Reaction Scheme :

4-Bromo-3-(methoxycarbonyl)aniline+CH3COCH2COOEtPPA, 120°CMethyl 5-bromoquinoline-6-carboxylate\text{4-Bromo-3-(methoxycarbonyl)aniline} + \text{CH}3\text{COCH}2\text{COOEt} \xrightarrow{\text{PPA, 120°C}} \text{this compound}

Yield Optimization :

  • Excess β-keto ester (1.5 equiv) improves cyclization efficiency.

  • PPA acts as both catalyst and dehydrating agent.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of the three primary methods:

MethodYield (%)RegioselectivityScalabilityCost Efficiency
Directed Bromination40–50ModerateHighModerate
Palladium Carbonylation70–80HighModerateLow
Gould-Jacobs Cyclization55–65HighHighHigh

Critical Insights :

  • Palladium carbonylation achieves superior yields but incurs higher costs due to catalyst usage.

  • Gould-Jacobs cyclization balances cost and scalability but requires multistep aniline functionalization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromoquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Reduced quinoline derivatives.

    Hydrolysis Products: 5-bromoquinoline-6-carboxylic acid.

Scientific Research Applications

Methyl 5-bromoquinoline-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a precursor in the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its biological activities, including enzyme inhibition and receptor binding studies.

    Material Science: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of methyl 5-bromoquinoline-6-carboxylate involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, inhibiting DNA synthesis and function. Additionally, the bromine atom and ester group can participate in various biochemical interactions, affecting enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Brominated Quinoline Carboxylates

The position of bromine and ester groups on the quinoline ring significantly influences physicochemical properties and reactivity. Key analogs include:

Table 1: Structural Comparison of Brominated Quinoline Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight Bromine Position Ester/Carboxylic Acid Group Similarity Score (to Target)
Methyl 5-bromoquinoline-6-carboxylate* - C₁₁H₈BrNO₂ 266.093 5 6-carboxylate (ester) -
Methyl 4-bromoquinoline-6-carboxylate 219763-85-6 C₁₁H₈BrNO₂ 266.093 4 6-carboxylate (ester) 0.76
8-Bromoquinoline-5-carboxylic acid 204782-96-7 C₁₀H₆BrNO₂ 252.06 8 5-carboxylic acid (free) 0.81
7-Bromoquinoline-4-carboxylic acid 31009-04-8 C₁₀H₆BrNO₂ 252.06 7 4-carboxylic acid (free) 0.78

Key Observations :

  • Bromine Position: Methyl 4-bromoquinoline-6-carboxylate (CAS 219763-85-6) differs only in bromine placement (4 vs. 5). This alters electronic distribution, with the 5-bromo derivative likely exhibiting greater electron-withdrawing effects at the quinoline core, impacting reactivity in aromatic substitutions .
  • Ester vs. Carboxylic Acid: Compared to 8-bromoquinoline-5-carboxylic acid (CAS 204782-96-7), the methyl ester in the target compound enhances lipophilicity, favoring organic-phase reactions. However, the free carboxylic acid in analogs may enable direct salt formation or hydrogen bonding in biological systems .

Functional Group Variants and Heterocyclic Analogs

Methyl Ester Derivatives in Other Scaffolds

Compounds like methyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate (CAS 308295-63-8) share ester functionality but differ in core structure (benzofuran vs. quinoline). Benzofuran derivatives typically exhibit distinct electronic properties and biological activities, such as antimicrobial or anti-inflammatory effects, but lack the nitrogen-based heteroaromaticity of quinolines, reducing their utility in coordination chemistry .

Non-Brominated Quinoline Esters

Ethyl quinoxaline-6-carboxylate (CAS 6924-72-7) and methyl quinoxaline-5-carboxylate (CAS 6924-71-6) are quinoxaline-based esters. Quinoxalines, with two nitrogen atoms, display stronger electron-deficient character than quinolines, affecting their participation in nucleophilic aromatic substitutions .

Analytical Characterization

While direct data for this compound are absent, analogs like methyl shikimate () highlight the use of ¹H/¹³C NMR and HPLC for structural elucidation. For brominated quinolines, distinct aromatic proton splitting patterns in NMR and retention time shifts in HPLC would differentiate positional isomers .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 5-bromoquinoline-6-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from bromoaniline derivatives or functionalized quinoline precursors. Key steps include:

  • Bromination : Selective bromination at the 5-position using reagents like NBS (N-bromosuccinimide) under controlled temperature (e.g., 0–5°C) to avoid over-bromination .

  • Esterification : Introduction of the carboxylate group via coupling reactions (e.g., DCC-mediated esterification) or hydrolysis of nitrile intermediates followed by methylation .

  • Optimization : Yield improvements are achieved by adjusting solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., palladium catalysts for cross-coupling), and reaction time .

    Synthetic Route Key Reagents/ConditionsYield (%)Reference
    Bromination of quinolineNBS, AIBN, CCl₄, 70°C65–75
    Pd-catalyzed couplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C80–85

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions. For example, the bromine atom deshields adjacent protons (δ 8.5–9.0 ppm for quinoline H-6) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (theoretical MW: 270.09 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves steric effects of the bromine and carboxylate groups, providing insights into molecular packing .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, concentration ranges). Strategies include:

  • Dose-Response Validation : Replicate studies across multiple concentrations (e.g., 1–100 µM) to establish EC₅₀ consistency .
  • Target-Specific Assays : Use enzymatic assays (e.g., metallo-β-lactamase inhibition) instead of broad-spectrum antimicrobial tests to isolate mechanistic effects .
  • Meta-Analysis : Compare data across peer-reviewed studies, prioritizing results from standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What strategies are recommended for assessing the ecological impact of this compound given limited ecotoxicity data?

  • Methodological Answer :

  • QSAR Models : Predict bioaccumulation (logP) and toxicity using software like EPI Suite™, leveraging data from structurally similar compounds (e.g., ethyl 4-bromoquinoline-6-carboxylate) .
  • Comparative Studies : Evaluate persistence in soil/water systems using analogs (e.g., 6-bromoquinoline-4-carboxylic acid) with known degradation half-lives .
  • Microcosm Experiments : Simulate environmental fate by tracking compound degradation via LC-MS in soil/water matrices under varying pH and microbial activity .

Q. How do electronic and steric effects of the bromine and carboxylate groups influence the compound’s reactivity?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing bromine atom enhances electrophilic substitution at the 8-position, while the carboxylate group directs nucleophilic attacks to the 4-position .
  • Steric Hindrance : The bulky bromine at C-5 reduces accessibility for cross-coupling reactions (e.g., Suzuki-Miyaura), necessitating bulky ligands (e.g., XPhos) to stabilize transition states .
  • Computational Validation : DFT calculations (e.g., using Gaussian) model charge distribution and frontier molecular orbitals to predict reactivity sites .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s solubility and formulation stability?

  • Methodological Answer :

  • Solubility Testing : Use standardized solvents (e.g., DMSO for in vitro assays vs. PBS for in vivo studies) and report exact concentrations. Discrepancies often arise from solvent purity or temperature variations .
  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Instability in aqueous buffers may require lyophilization or prodrug strategies .

Safety and Handling Protocols

Q. What precautions are essential for handling this compound given incomplete toxicity profiles?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
  • Waste Management : Neutralize acidic/basic byproducts before disposal and avoid environmental release per REACH guidelines .

Future Research Directions

  • Synthetic Chemistry : Explore photoredox catalysis for greener bromination methods .
  • Biological Applications : Investigate synergy with β-lactam antibiotics against resistant pathogens, guided by structural analogs in .

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